
(2E)-N-methyl-3-(2-nitrophenyl)acrylamide
Overview
Description
(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a nitrophenyl group attached to the acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide typically involves the reaction of N-methylacrylamide with 2-nitrobenzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-methyl-3-(2-nitrophenyl)acrylamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (2E)-N-methyl-3-(2-aminophenyl)acrylamide.
Substitution: Formation of substituted acrylamides depending on the nucleophile used.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Scientific Research Applications
(2E)-N-methyl-3-(2-nitrophenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to undergo polymerization reactions.
Biological Studies: It is used in biochemical research to study enzyme interactions and as a probe in various biological assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with cellular receptors, leading to therapeutic effects. The nitrophenyl group plays a crucial role in its activity, as it can undergo various chemical transformations that modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-methyl-3-(3-nitrophenyl)acrylamide
- (2E)-N-methyl-3-(4-nitrophenyl)acrylamide
- (2E)-N-methyl-3-(2-chlorophenyl)acrylamide
Uniqueness
(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The ortho position of the nitro group can lead to different steric and electronic effects compared to meta or para positions, making it distinct in its chemical behavior and applications.
Biological Activity
(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 194.20 g/mol
- IUPAC Name : (2E)-N-methyl-3-(2-nitrophenyl)prop-2-enamide
The biological activity of this compound is largely attributed to its interaction with various cellular targets:
- DNA Interaction : Similar compounds have been shown to bind to DNA, potentially leading to the induction of double-strand breaks and subsequent apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various human cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical) | 15.4 | Induction of apoptosis |
MCF-7 (breast) | 12.8 | Cell cycle arrest |
A549 (lung) | 18.6 | DNA damage response activation |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Exhibits moderate activity against a range of bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
-
Study on HeLa Cells :
- In a controlled study, HeLa cells treated with varying concentrations of this compound showed a dose-dependent decrease in viability, with significant apoptosis markers observed at concentrations above 10 µM. The study concluded that the compound effectively induces cell death through apoptosis pathways .
- In Vivo Studies :
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Rapidly absorbed following administration.
- Distribution : Demonstrates good tissue distribution, particularly in tumor tissues.
- Metabolism : Primarily metabolized by liver enzymes; metabolites exhibit lower toxicity.
- Excretion : Excreted mainly via urine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-N-methyl-3-(2-nitrophenyl)acrylamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves condensation of 2-nitrobenzaldehyde with methylamine derivatives, followed by acrylation. Key steps include:
- Reagent optimization : Use of sodium hydride (NaH) as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution .
- Temperature control : Maintaining 0–5°C during nitrophenyl group coupling to minimize side reactions .
- Purification : Column chromatography or recrystallization using ethyl acetate/hexane mixtures to isolate the E-isomer preferentially .
Q. Which spectroscopic techniques are most reliable for confirming the E-configuration and structural integrity of the acrylamide moiety?
- Methodology :
- NMR spectroscopy : Distinct coupling constants (J = 12–16 Hz for trans-vinylic protons in H NMR) confirm the E-configuration .
- IR spectroscopy : Stretching vibrations at ~1650 cm (amide C=O) and ~1520 cm (nitro group) validate functional groups .
- X-ray crystallography : Single-crystal analysis using SHELX or WinGX software resolves stereochemical ambiguities .
Q. How can researchers ensure reproducibility in crystallographic data for this compound?
- Methodology :
- Data collection : Use high-resolution synchrotron radiation or Cu-Kα sources for accurate diffraction patterns.
- Refinement : SHELXL-2018 for least-squares refinement, with hydrogen bonding networks analyzed via ORTEP-3 graphical tools .
- Validation : R-factor < 0.05 and residual electron density < 0.3 eÅ ensure structural reliability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties relevant to biological activity?
- Methodology :
- Density Functional Theory (DFT) : Use the Lee-Yang-Parr (LYP) correlation functional to calculate HOMO-LUMO gaps and electrostatic potential surfaces, correlating with reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, parameterizing nitro group electronegativity and acrylamide flexibility .
Q. What strategies resolve contradictions between experimental and computational data in hydrogen bonding analysis?
- Methodology :
- Graph set analysis : Classify hydrogen bonds (e.g., R(8) motifs) using crystallographic data to validate DFT-predicted bond lengths/angles .
- Hybrid approaches : Combine experimental NMR chemical shifts with DFT-calculated C shielding tensors to refine computational models .
Q. How can researchers design SAR studies to evaluate the nitro group’s role in biological activity?
- Methodology :
- Analog synthesis : Replace the 2-nitrophenyl group with electron-withdrawing (e.g., 2-chlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) substituents .
- Bioassay correlation : Test analogs against target enzymes (e.g., kinases) and correlate IC values with Hammett σ constants or frontier orbital energies .
Q. What advanced chromatographic methods address low yields in final purification steps?
- Methodology :
- HPLC optimization : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve closely related impurities .
- Mass-directed purification : LC-MS systems isolate target m/z peaks while excluding byproducts (e.g., hydrolyzed acrylamides) .
Q. How do solvent polarity and reaction pH influence tautomerism in intermediates?
- Methodology :
- pH-controlled tautomerism : In polar aprotic solvents (DMF, DMSO), enol-imine tautomers dominate at pH 7–9, while keto-amine forms prevail in acidic conditions .
- Kinetic trapping : Rapid quenching at −78°C stabilizes reactive intermediates for NMR or IR analysis .
Q. Contradiction Resolution & Best Practices
Q. Discrepancies in reported melting points: How to validate purity and polymorphic forms?
- Methodology :
- DSC/TGA : Differential scanning calorimetry identifies polymorphs via distinct endothermic peaks .
- PXRD : Match experimental diffraction patterns with Cambridge Structural Database entries to exclude solvate formation .
Q. Conflicting bioactivity data across studies: Are assay conditions or impurities responsible?
- Methodology :
- Strict QC protocols : Enforce ≥95% purity (HPLC) and quantify residual solvents (GC-MS) before bioassays .
- Positive controls : Compare with reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
Properties
IUPAC Name |
(E)-N-methyl-3-(2-nitrophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-11-10(13)7-6-8-4-2-3-5-9(8)12(14)15/h2-7H,1H3,(H,11,13)/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQGXGXCPQAIAU-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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